molecular formula C7H11ClN2O3S B2856123 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856070-40-0

1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2856123
CAS RN: 1856070-40-0
M. Wt: 238.69
InChI Key: XPHIAMGQSXDVPD-UHFFFAOYSA-N
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Description

1-Ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride, also known as EMSC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EMSC is a sulfonyl chloride derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms. EMSC is widely used in the field of medicinal chemistry, particularly in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various cellular processes. 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as the replication of viruses such as HIV and hepatitis C virus. 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to modulate the immune system by inhibiting the activation of T cells and the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its versatility as a starting material for the synthesis of various bioactive compounds. Its sulfonyl chloride group can be easily modified to introduce different functional groups, allowing for the synthesis of compounds with different properties and activities. Additionally, 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is relatively easy to synthesize and purify, making it a convenient reagent for laboratory experiments.
One limitation of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its potential toxicity. 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to be cytotoxic at high concentrations, and its use in vivo may be limited by its toxicity. Additionally, 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride may have off-target effects due to its non-specific inhibition of enzymes and proteins.

Future Directions

There are several future directions for research on 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One area of research is the development of new bioactive compounds based on 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride. By modifying the sulfonyl chloride group of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride, new compounds with different properties and activities can be synthesized. Another area of research is the optimization of the synthesis method for 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride, with a focus on improving the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by reaction with sodium sulfite. The resulting product is then treated with acetic anhydride to obtain 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride. The yield of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is typically around 70-80%, and the purity can be improved through recrystallization.

Scientific Research Applications

1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been used as a starting material for the synthesis of various bioactive compounds, such as inhibitors of protein kinases and histone deacetylases. 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been used as a reagent for the modification of biomolecules, such as peptides and proteins.

properties

IUPAC Name

1-ethyl-3-(methoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O3S/c1-3-10-4-7(14(8,11)12)6(9-10)5-13-2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHIAMGQSXDVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

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